6-Methyl Substituent vs. 6-Chloro Substituent: Impact on Lipophilicity and Predicted Metabolic Stability
The 6-methyl group on the target compound provides a distinct lipophilicity profile compared to the 6-chloro analog N-(6-chloropyridazin-3-yl)pivalamide (CAS 147362-88-7). While direct experimental logP or metabolic stability data for the target compound are not publicly available, matched molecular pair (MMP) analysis across the pyridazine amide class indicates that replacing chlorine with a methyl group at the 6-position typically reduces logD7.4 by 0.4–0.7 log units and can improve metabolic stability by reducing CYP450-mediated oxidative dehalogenation pathways [1]. This class-level inference is relevant because the 6-chloro analog has been used as a synthetic intermediate in scalable IL-17A inhibitor manufacturing, where its reactivity profile is documented [2]. The target compound's methyl substitution is predicted to offer superior metabolic stability relative to the chloro analog, though this prediction requires experimental validation.
| Evidence Dimension | Predicted logD7.4 (computed via MMP class-level inference for pyridazine amides) |
|---|---|
| Target Compound Data | Predicted lower logD vs. 6-chloro analog (estimated shift: -0.4 to -0.7 log units; MMP class inference) |
| Comparator Or Baseline | N-(6-chloropyridazin-3-yl)pivalamide (CAS 147362-88-7); logD data not publicly disclosed for either compound |
| Quantified Difference | Estimated ΔlogD = -0.4 to -0.7 (class-level MMP inference; not directly measured) |
| Conditions | Matched molecular pair analysis within pyridazine amide class [1] |
Why This Matters
Lower lipophilicity is generally associated with reduced promiscuous off-target binding and improved developability profiles, making the target compound a preferable choice for lead optimization programs where metabolic stability is a key parameter.
- [1] Lucas, S. C. C. et al. Using Ovality to Predict Nonmutagenic, Orally Efficacious Pyridazine Amides as Cell Specific Spleen Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 2014, 57(6), 2683-2691. View Source
- [2] Eli Lilly and Company. Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I. Organic Process Research & Development, 2025. (Early access). View Source
